

# An In-depth Technical Guide to 4'-Fluorouridine: Biochemical and Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Fluorouridine

Cat. No.: B8696964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and physical properties of **4'-Fluorouridine** (4'-FU), a promising broad-spectrum antiviral agent. The information is curated for researchers, scientists, and professionals involved in drug development and virology.

## Physicochemical Properties

**4'-Fluorouridine**, also known as EIDD-2749, is a ribonucleoside analog that has demonstrated significant potential as an inhibitor of various RNA viruses.<sup>[1]</sup> Its fundamental physical and chemical characteristics are summarized below.

| Property                       | Data                                                          | Reference                               |
|--------------------------------|---------------------------------------------------------------|-----------------------------------------|
| Chemical Name                  | 4'-C-fluoro-uridine                                           | <a href="#">[2]</a>                     |
| Synonyms                       | 4'-FIU, EIDD-2749                                             | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula              | C <sub>9</sub> H <sub>11</sub> FN <sub>2</sub> O <sub>6</sub> | <a href="#">[2]</a>                     |
| Molecular Weight               | 262.2 g/mol                                                   | <a href="#">[2]</a>                     |
| Appearance                     | Solid                                                         |                                         |
| Solubility                     | DMF: 20 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 10 mg/ml         | <a href="#">[2]</a>                     |
| UV Maximum (λ <sub>max</sub> ) | 261 nm                                                        | <a href="#">[2]</a>                     |
| SMILES                         | O--INVALID-LINK----INVALID-LINK--O[C@]1(F)CO                  | <a href="#">[2]</a>                     |
| InChI Key                      | RDCYLPRXPILMRP-JVZYCSMKSA-N                                   | <a href="#">[2]</a>                     |
| CAS Number                     | 1613589-24-4                                                  | <a href="#">[2]</a>                     |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4'-Fluorouridine**.

| Technique                             | Data                                                                                | Reference           |
|---------------------------------------|-------------------------------------------------------------------------------------|---------------------|
| <sup>1</sup> H NMR (D <sub>2</sub> O) | δ 5.90 (d, J=8.1 Hz, H5), δ 5.40 (d, J=5.2 Hz, H1'), δ 4.30–4.10 (m, H2', H3', H4') | <a href="#">[1]</a> |
| <sup>19</sup> F NMR                   | δ -118.5 (dt, J=48.2 Hz, 4F)                                                        | <a href="#">[1]</a> |
| HRMS                                  | [M+H] <sup>+</sup>                                                                  | <a href="#">[1]</a> |

## Biochemical Properties and Mechanism of Action

**4'-Fluorouridine** is a prodrug that requires intracellular activation to exert its antiviral effect. Its mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.

The antiviral activity of 4'-FlU stems from its conversion to the active 5'-triphosphate form (4'-FlU-TP) by host cell kinases.<sup>[4][5]</sup> This active metabolite then acts as a competitive inhibitor of the natural uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand by the viral RdRp.<sup>[5][6]</sup>

Upon incorporation, 4'-FlU induces a delayed chain termination of RNA synthesis.<sup>[4][7]</sup> This stalling of the polymerase typically occurs three to four nucleotides after the incorporation of 4'-FlU-TP.<sup>[4]</sup> The proposed reason for this delayed termination is the steric hindrance caused by the fluorine atom at the 4' position of the ribose sugar, which may alter the RNA secondary structure and prevent the polymerase from advancing.<sup>[4][7]</sup> This mechanism is distinct from that of other nucleoside analogs like molnupiravir, which primarily induces viral error catastrophe.<sup>[4]</sup>

## Mechanism of Action of 4'-Fluorouridine

[Click to download full resolution via product page](#)**Caption: Mechanism of action of 4'-Fluorouridine.**

## Antiviral Activity

**4'-Fluorouridine** has demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses. The tables below summarize its efficacy ( $EC_{50}$ ) and cytotoxicity ( $CC_{50}$ ) in various cell lines.

Table 1: Antiviral Activity ( $EC_{50}$ ) of **4'-Fluorouridine**

| Virus                             | Cell Line          | EC <sub>50</sub> (μM) | Reference(s)                             |
|-----------------------------------|--------------------|-----------------------|------------------------------------------|
| Enteroviruses                     |                    |                       |                                          |
| Coxsackievirus A10 (CV-A10)       | Various host cells | 0.43 - 1.08           | <a href="#">[3]</a>                      |
| Coxsackievirus A16 (CV-A16)       | Various host cells | 0.43 - 1.08           | <a href="#">[3]</a>                      |
| Coxsackievirus A6 (CV-A6)         | Various host cells | 0.43 - 1.08           | <a href="#">[3]</a>                      |
| Coxsackievirus B3 (CV-B3)         | Various host cells | 0.43 - 1.08           | <a href="#">[3]</a>                      |
| Enterovirus A71 (EV-A71)          | Various host cells | 0.43 - 1.08           | <a href="#">[3]</a>                      |
| Coronaviruses                     |                    |                       |                                          |
| SARS-CoV-2 (various isolates)     | Various            | 0.2 - 0.6             | <a href="#">[5]</a> <a href="#">[8]</a>  |
| Paramyxoviruses                   |                    |                       |                                          |
| Respiratory Syncytial Virus (RSV) | HEp-2              | 0.61 - 1.2            | <a href="#">[9]</a> <a href="#">[10]</a> |
| Respiratory Syncytial Virus (RSV) | HAE                | 0.055                 | <a href="#">[10]</a>                     |
| Alphaviruses                      |                    |                       |                                          |
| Chikungunya virus (CHIKV)         | U-2 OS             | 4.85                  | <a href="#">[11]</a>                     |
| Mayaro virus (MAYV)               | U-2 OS             | ~1.2 - 3.7            | <a href="#">[11]</a>                     |
| O'nyong-nyong virus (ONNV)        | U-2 OS             | ~1.2 - 3.7            | <a href="#">[11]</a>                     |
| Ross River virus (RRV)            | U-2 OS             | ~1.2 - 3.7            | <a href="#">[11]</a>                     |

## Orthomyxoviruses

Influenza Virus

Various

Potent inhibitor

[\[12\]](#)Table 2: Cytotoxicity (CC<sub>50</sub>) of **4'-Fluorouridine**

| Cell Line | CC <sub>50</sub> (μM) | Reference(s) |
|-----------|-----------------------|--------------|
| Various   | >100                  | [3]          |
| HEp-2     | 250                   | [6]          |
| HAE       | 169                   | [5]          |
| U-2 OS    | >2000                 | [11]         |

## Experimental Protocols

This section outlines the general methodologies for key experiments involving **4'-Fluorouridine**.

The synthesis of **4'-Fluorouridine** and its active triphosphate form is a multi-step process. A general approach involves the fluorination of a uridine precursor.

**Synthesis of 4'-Fluorouridine:** A common strategy for introducing the fluorine atom at the C4' position of ribonucleosides has been documented.[13] One reported synthesis starts from uridine, which is converted to a 5'-ido intermediate via an Appel reaction.[13] Subsequent elimination yields a key intermediate.[13] The synthesis then involves iodofluorination, isobutryylation, and oxidation to form the desired 4'-fluorinated uridine.[13]

**Synthesis of 4'-Fluorouridine 5'-O-Triphosphate:** The 5'-O-triphosphate of **4'-fluorouridine** can be obtained in a three-step process starting from 4'-fluoro-2',3'-O-isopropylideneuridine.[8] [14] This involves coupling with a phosphate source, followed by further phosphorylation and deprotection steps.[14]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4'-FIU-TP.

Plaque Reduction Assay: This assay is a standard method to determine the antiviral efficacy of a compound.

- Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluence.
- Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.
- Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of **4'-Fluorouridine** or a vehicle control.
- Incubation: Incubate the plates for a period sufficient for plaque formation.
- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: The EC<sub>50</sub> value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.[3]

Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

- Cell Seeding and Infection: As described for the plaque reduction assay.
- Compound Treatment: After virus adsorption, replace the inoculum with a liquid medium containing different concentrations of **4'-Fluorouridine**.
- Incubation: Incubate the cultures for a defined period to allow for viral replication.
- Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using a standard method such as a plaque assay or a TCID<sub>50</sub> (50% tissue culture infectious dose) assay.
- Data Analysis: The EC<sub>50</sub> value is the compound concentration that reduces the virus yield by 50%.[5]

To assess the potential toxic effects of **4'-Fluorouridine** on host cells, a cytotoxicity assay is performed in parallel with the antiviral assays.

- Cell Seeding: Plate cells in multi-well plates.
- Compound Treatment: Treat the cells with a range of concentrations of **4'-Fluorouridine**.
- Incubation: Incubate for the same duration as the antiviral assays.
- Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or MTT, or a fluorescence-based assay that measures a marker of cell health (e.g., ATP content).
- Data Analysis: The  $CC_{50}$  value, the concentration of the compound that reduces cell viability by 50%, is determined.[3][5]

This biochemical assay directly measures the inhibitory effect of 4'-FIU-TP on the activity of the viral polymerase.

- Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp complex, a template-primer RNA, ribonucleoside triphosphates (including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of 4'-FIU-TP.
- Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or NTPs and incubate at the optimal temperature for the polymerase.
- Reaction Termination: Stop the reaction at different time points.
- Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Detection and Quantification: Visualize the RNA products by autoradiography or fluorescence imaging and quantify the amount of full-length and terminated products.
- Data Analysis: Determine the  $IC_{50}$  value, which is the concentration of 4'-FIU-TP that inhibits RdRp activity by 50%.[5][15]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4'-Fluorouridine|Broad-Spectrum Antiviral Research Compound [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. 4'-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4'-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis and evaluation of NHC derivatives and 4'-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 14. 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Fluorouridine: Biochemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8696964#biochemical-and-physical-properties-of-4-fluorouridine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)